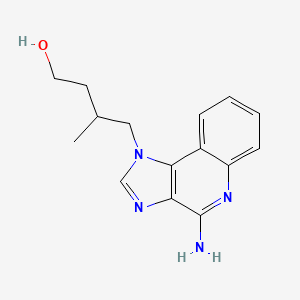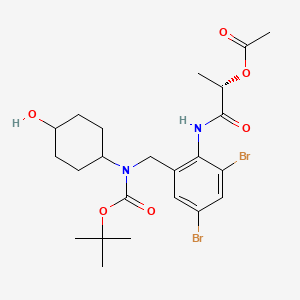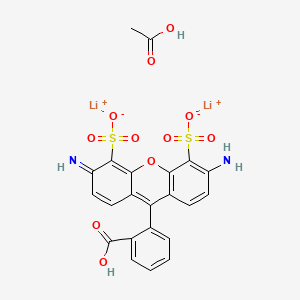
Argatroban Impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argatroban Impurity 2: is a chemical compound that is often encountered as a byproduct in the synthesis of Argatroban, a direct thrombin inhibitor used as an anticoagulant. The chemical name for this compound is Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate . This compound is significant in pharmaceutical research and quality control to ensure the purity and efficacy of Argatroban.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Argatroban Impurity 2 involves the use of strong alkali to hydrolyze Argatroban at high temperatures. The process typically includes the following steps :
Hydrolysis: Argatroban is hydrolyzed using strong alkali such as barium hydroxide, sodium hydroxide, calcium hydroxide, or potassium hydroxide at temperatures ranging from 60-100°C.
Catalysis: The hydrolysis reaction is catalyzed by arginase and manganese ions to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the impurity is adequately separated and quantified to maintain the quality of the final pharmaceutical product .
Analyse Des Réactions Chimiques
Types of Reactions: Argatroban Impurity 2 undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction involved in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, altering the molecular structure.
Common Reagents and Conditions:
Hydrolysis: Strong alkali (e.g., sodium hydroxide) and high temperatures (60-100°C).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed: The major product formed from the hydrolysis of Argatroban is this compound itself. Other minor products may include various degradation products depending on the reaction conditions .
Applications De Recherche Scientifique
Chemistry: Argatroban Impurity 2 is used in analytical chemistry to develop and validate methods for the quantification of impurities in pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC) are employed for this purpose .
Biology and Medicine: In biological and medical research, this compound is studied to understand its pharmacokinetics and potential effects on the body. It is crucial for ensuring the safety and efficacy of Argatroban as a therapeutic agent .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and regulatory compliance. It helps in identifying and quantifying impurities in drug formulations .
Mécanisme D'action
Argatroban Impurity 2, being a byproduct of Argatroban, does not have a direct therapeutic effect. understanding its mechanism of formation and degradation is essential for ensuring the purity of Argatroban. The primary mechanism involves the hydrolysis of Argatroban under alkaline conditions, leading to the formation of this compound .
Comparaison Avec Des Composés Similaires
Argatroban Impurity 1: Another byproduct in the synthesis of Argatroban.
Argatroban Impurity 3: A related compound with a similar molecular structure.
Argatroban Impurity 4: Another degradation product of Argatroban.
Uniqueness: Argatroban Impurity 2 is unique due to its specific formation pathway and its role in the quality control of Argatroban. Its presence and concentration are critical indicators of the purity and stability of the final pharmaceutical product .
Propriétés
Formule moléculaire |
C10H8ClNO2S |
|---|---|
Poids moléculaire |
241.69 g/mol |
Nom IUPAC |
3-methylquinoline-6-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-8-5-9(15(11,13)14)2-3-10(8)12-6-7/h2-6H,1H3 |
Clé InChI |
OXLOXOOKHKJXNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)




![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)


![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)
